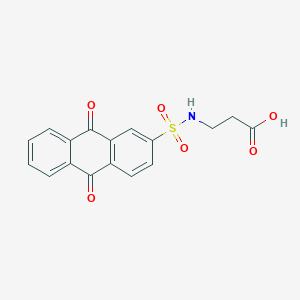
3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)propanoic acid” is a chemical compound with the molecular formula C17H13NO6S. It is a derivative of anthraquinone .
Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions. For instance, similar compounds have been used as photoclick reagents mediated by visible light for bioorthogonal reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research on anthracene derivatives has provided valuable insights into sulfonation reactions and the synthesis of water-soluble anthracene compounds. For example, the study of sulfonation reactions of anthracene and its derivatives has elucidated the reaction mechanisms and product distributions, offering pathways to synthesize sulfonated anthracenes with specific properties. The palladium-catalyzed synthesis of symmetric 9,10-disubstituted anthracenes, including sulfonamides, highlights the versatility of these compounds in forming water-soluble derivatives through strategic functionalization (Zeng & King, 2002).
Electrochemistry and Materials Science
Anthracene derivatives have been explored for their electrochemical properties and potential applications in energy storage devices. For instance, 3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic acid (ARS) has been proposed as an electroactive material for the negative side of flow batteries, demonstrating promising charge storage capabilities and advantages over traditional metal redox materials due to its abundance and environmental friendliness (Zhang, Li, & Chu, 2016).
Catalysis and Sustainable Chemistry
Sulfonic acid-functionalized anthracene derivatives have been investigated for their catalytic applications. For example, constructing sulfonic acid-functionalized anthracene-derived conjugated porous organic polymers has shown efficient metal-free catalytic activity in the acetalization of bio-glycerol, offering a promising approach for converting bio-glycerol into value-added chemicals in an eco-friendly manner (Kundu et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is a derivative of anthraquinone , which is often used in biological staining
Mode of Action
Anthraquinone derivatives are known to interact with biological tissues, often resulting in color changes that make them useful for staining . The sulfonamido group in the compound could potentially enhance its solubility and reactivity, but the specifics of these interactions require further investigation.
Biochemical Pathways
Anthraquinone derivatives are known to be involved in redox reactions , suggesting that this compound may also participate in similar biochemical pathways
Result of Action
As a derivative of anthraquinone, it may share some of the biological activities associated with anthraquinones, such as redox activity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the solubility and reactivity of the compound . For instance, the compound 2,6‐DPPEAQ, a related anthraquinone derivative, has been reported to have high solubility at pH 9 and above, and shows high stability at both pH 9 and 12
Properties
IUPAC Name |
3-[(9,10-dioxoanthracen-2-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c19-15(20)7-8-18-25(23,24)10-5-6-13-14(9-10)17(22)12-4-2-1-3-11(12)16(13)21/h1-6,9,18H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPANDJOOXXJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)
![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)
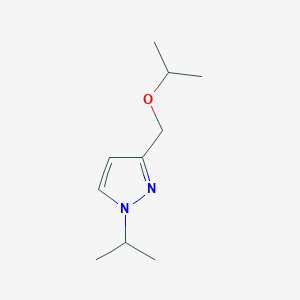
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)
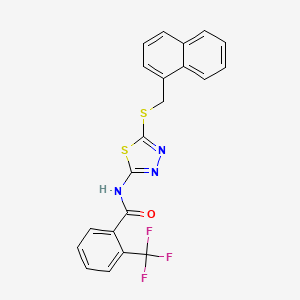
![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3000594.png)
![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3000597.png)
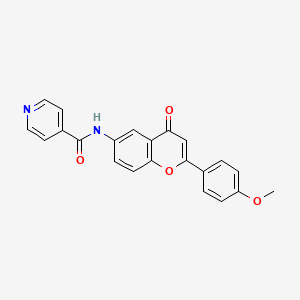

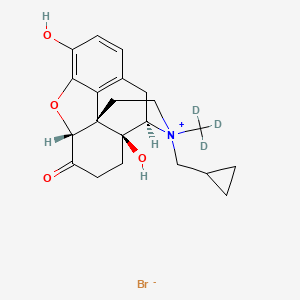
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B3000605.png)
